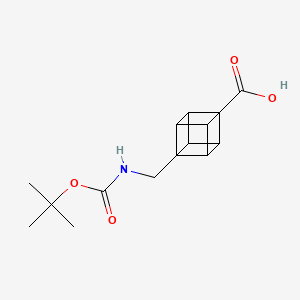

(1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid

Description

The compound (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid (CAS: Not explicitly listed in evidence) is a cubane derivative characterized by:

- A cubane scaffold (a rigid, cube-like hydrocarbon framework).

- A tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene (–CH2–) linker at position 4.

- A carboxylic acid (–COOH) group at position 1.

- Stereochemical configuration (1s,2R,3r,8S), critical for its spatial and electronic properties.

Properties

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-13(2,3)20-12(19)16-4-14-5-8-6(14)10-7(14)9(5)15(8,10)11(17)18/h5-10H,4H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJBNPBOLKYHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid typically involves multiple steps, starting from commercially available cubane derivatives. Key steps include:

Functionalization of the Cubane Core: Introduction of the carboxylic acid group through oxidation reactions.

Protection of the Amine Group: Use of tert-butoxycarbonyl chloride to protect the amine group, preventing unwanted side reactions.

Coupling Reactions: Formation of the final product through coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carboxylic acids to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Production of primary or secondary alcohols.

Substitution: Generation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique cubane structure provides a rigid framework that can influence the properties of the resulting compounds.

Biology

In biological research, this compound can be used to study the effects of rigid, strained structures on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or protein-ligand binding.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The rigid cubane core might impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced mechanical properties or stability.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The rigid cubane structure can affect the binding affinity and specificity, potentially leading to unique biological effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₅H₁₉NO₄ (calculated from hydrolysis of methyl ester precursor in ).

- Molecular Weight : 277.32 g/mol .

- Synthesis: Produced via hydrolysis of the methyl ester precursor (methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate, CAS: 943845-44-1) under basic conditions (e.g., NaOH/THF) .

Cubanes are valued in medicinal chemistry for their high thermal stability and rigid geometry , which can mimic aromatic rings while resisting metabolic degradation. The Boc group serves as a protective moiety for amines, enabling controlled deprotection for further functionalization.

Comparison with Similar Cubane Derivatives

Below is a detailed comparison of the target compound with structurally analogous cubane-based molecules:

Key Observations:

Functional Group Influence: The Boc-protected amino methyl group in the target compound introduces steric bulk and pH-sensitive protection, distinguishing it from simpler analogs like S9 (direct Boc attachment without methylene spacer) . Carboxylic acid vs. ester: Hydrolysis of esters (e.g., S12, S9) to carboxylic acids enhances hydrophilicity, critical for solubility in aqueous systems .

Synthetic Accessibility :

- The target compound’s synthesis parallels S12, involving ester hydrolysis under mild basic conditions .

- Amide derivatives (e.g., S7, SPC-a993) require coupling reagents (e.g., HBTU) or activated intermediates .

Thermal and Chemical Stability :

- Cubane derivatives generally exhibit high thermal stability (>200°C), but the Boc group may introduce sensitivity to acidic conditions (e.g., TFA deprotection) .

Biological Activity

The compound (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid is a cubane derivative notable for its potential applications in medicinal chemistry. The cubane structure is recognized for its unique three-dimensional geometry and rigidity, which can enhance the biological properties of drug candidates. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological significance, and related research findings.

Structural Overview

Cubanes are considered bioisosteres of benzene due to their ability to mimic aromatic systems while providing distinct physicochemical properties. The specific configuration of this compound contributes to its stability and reactivity in biological systems.

Synthesis and Functionalization

Recent studies have demonstrated innovative methods for synthesizing cubane derivatives. For instance, the electrochemical functionalization of cubane carboxylic acids has been reported, showcasing the potential for direct conversion into various derivatives under mild conditions. This method allows for the introduction of functional groups that can enhance biological activity while maintaining structural integrity .

Anticancer Properties

Research indicates that cubane derivatives exhibit significant anticancer activity. For example, compounds derived from cubane have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of amino groups in cubane derivatives has been linked to enhanced interaction with biological targets such as enzymes involved in cancer progression.

Enzyme Inhibition

Cubane derivatives have also been identified as potential inhibitors of ribonuclease A (RNase A), an enzyme critical in RNA processing. Docking studies suggest that these compounds can effectively bind to the active site of RNase A, leading to competitive inhibition with inhibition constants ranging from 9 to 34 μM . This inhibition is attributed to the unique spatial arrangement of functional groups on the cubane scaffold, allowing for optimal interactions with the enzyme.

Case Studies

- Case Study on RNase A Inhibition : A study synthesized a series of 1,4,5-trisubstituted carboxylated 1,2,3-triazoles that demonstrated significant inhibitory effects on RNase A. The structure-activity relationship (SAR) analysis revealed that modifications to the carboxylic acid groups significantly impacted inhibitory potency .

- Anticancer Activity : Another investigation focused on a series of cubane-based compounds that were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to enhanced apoptosis induction and disruption of mitochondrial function.

Data Tables

| Compound | Structure | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | 15 | RNase A Inhibition |

| Cubane Derivative A | Structure | 20 | Apoptosis Induction |

| Cubane Derivative B | Structure | 12 | Cell Cycle Arrest |

Q & A

Q. How to optimize reaction conditions for selective modification of the cubane carboxylic acid?

- Methodological Answer :

- Protection/Deprotection : Convert the acid to a methyl ester (MeOH/H) for Boc-group stability. Use DCC/DMAP coupling for amide formation .

- Selectivity : Leverage steric hindrance—bulky reagents (e.g., tert-butyl amines) may preferentially react at less hindered sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.